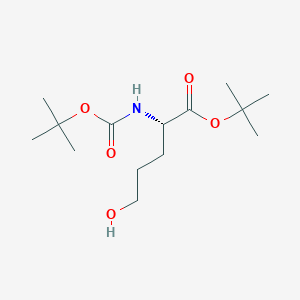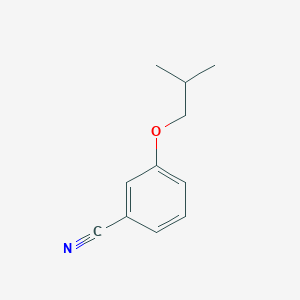
1-(3-Methylbutanoyl)piperidin-4-amine
説明
1-(3-Methylbutanoyl)piperidin-4-amine is a biochemical compound used for proteomics research . It has a molecular weight of 184.28 and a molecular formula of C10H20N2O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC©CC(=O)N1CCC(CC1)N .科学的研究の応用
Bioactive Compound Synthesis
1-(3-Methylbutanoyl)piperidin-4-amine and related compounds are significant in the synthesis of various bioactive compounds. Studies indicate their relevance in creating molecules with potential therapeutic effects. For instance, the unique pharmacological activities of the 4-anilidopiperidine class of opiates, including derivatives like ohmefentanyl, highlight the importance of such structures in medicinal chemistry. These molecules serve as potent molecular probes for investigating receptor-mediated phenomena, potentially leading to the development of novel pharmacotherapeutics (Brine et al., 1997).
Heterocyclic Amine Analysis
The compound falls under the broader category of heterocyclic amines (HAs), which are of significant interest due to their presence in various foods and potential carcinogenic effects. Studies have explored the presence of HAs like this compound in different dietary sources and their biological implications. For example, investigations into the urinary excretion of amines indicate continuous human exposure to HAs through food, emphasizing the need for monitoring and understanding these compounds (Ushiyama et al., 1991).
Role in Disease Models
Certain derivatives and structurally similar compounds to this compound have been used to understand disease mechanisms better. For instance, the compound MPTP, which has structural similarities, has been utilized to create animal models of Parkinsonism, providing invaluable insights into the pathology of Parkinson's disease and potential therapeutic pathways (Langston et al., 1983).
Industrial Applications
In the industry, derivatives of amines similar to this compound find applications in creating various products. For example, chiral sulfinamides are used in the stereoselective synthesis of amines and their derivatives, highlighting the industrial relevance of such compounds. These methodologies offer access to structurally diverse N-heterocycles like piperidines, which are fundamental in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Health Monitoring
The understanding and monitoring of amines like this compound are crucial for environmental and health-related studies. Research indicates the continuous exposure of humans to carcinogenic heterocyclic amines through diet. This necessitates the development of sensitive detection and monitoring methods to understand exposure levels and mitigate potential health risks (Wakabayashi et al., 1993).
将来の方向性
Piperidines, including 1-(3-Methylbutanoyl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and potential applications of piperidine derivatives .
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-10(13)12-5-3-9(11)4-6-12/h8-9H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPTTKRKHUWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254825 | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-48-0 | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)




![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)








